The synthesis of 4,6-dichloro-2-propylpyrimidin-5-amine can be achieved through several methods. One notable route involves a condensation reaction between substituted aminomalonic acid diethyl ester and urea to form 2,4,6-trihydroxy-5-substituted aminopyrimidine. This compound is then chlorinated to yield 2,4,6-trichloro-5-aminopyrimidine, which subsequently reacts with propanethiol to produce the desired intermediate .
Another method utilizes a nucleophilic substitution reaction where 2-chloro-4,6-diaminopyrimidine is reacted with 1-bromo-propane in the presence of a base like potassium carbonate. This approach highlights the versatility of synthetic pathways available for producing this compound .
The molecular formula of 4,6-dichloro-2-propylpyrimidin-5-amine is CHClNS, indicating the presence of seven carbon atoms, nine hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one sulfur atom. The molecular weight is approximately 238.14 g/mol. The structure features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms and at position 2 with a propylthio group .
The structural representation can be summarized as follows:
The primary reactions involving 4,6-dichloro-2-propylpyrimidin-5-amine include its formation from precursor compounds through chlorination and substitution mechanisms. The chlorination process typically employs phosphorus oxychloride or similar reagents to introduce chlorine atoms into the pyrimidine ring. Following this step, the reaction with propanethiol leads to the formation of the propylthio derivative .
Additionally, this compound can undergo further transformations in synthetic pathways aimed at developing other pharmacologically active agents or intermediates.
As an intermediate in the synthesis of Ticagrelor, 4,6-dichloro-2-propylpyrimidin-5-amine plays a crucial role in modulating platelet aggregation. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-induced platelet activation. This mechanism effectively reduces thrombus formation and lowers the risk of cardiovascular events such as heart attacks or strokes .
4,6-Dichloro-2-propylpyrimidin-5-amine exhibits distinct physical properties:
Chemical properties include:
Hazardous classifications indicate that it may cause irritation upon contact (H315), serious eye irritation (H319), and respiratory irritation (H335). Appropriate safety measures should be taken when handling this compound .
The primary application of 4,6-dichloro-2-propylpyrimidin-5-amine lies in its role as an intermediate in the pharmaceutical industry for synthesizing Ticagrelor. This medication is pivotal in treating patients with acute coronary syndromes by preventing platelet aggregation. Its significance extends beyond mere synthesis; understanding its properties aids researchers in developing new antiplatelet therapies or enhancing existing formulations .
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: